Diarsenic tritelluride
Description
Significance in Contemporary Materials Science Research
Diarsenic tritelluride's prominence in modern materials science stems from its multifaceted nature, exhibiting properties relevant to several advanced technological applications. It is recognized as a semiconductor with a narrow band gap, a thermoelectric material, and a topological insulator. 2dsemiconductors.comsamaterials.comunithink.co.kr The layers of As₂Te₃ are held together by van der Waals interactions, allowing for exfoliation into thin, two-dimensional (2D) layers, which opens up possibilities for novel device architectures. unithink.co.kr
The compound exists in two primary crystallographic forms: the monoclinic α-phase (space group C2/m) and the rhombohedral β-phase (space group R3m). researchgate.netaip.org The α-phase is more thermodynamically stable at room temperature, while the β-phase is noted for being isostructural with well-known thermoelectric materials like bismuth telluride (Bi₂Te₃). researchgate.netaip.org
Topological Insulator Properties: Topological insulators are materials that are electrical insulators in their bulk but have conducting states on their surface. aip.org This behavior is a result of non-trivial quantum states. aip.org In its β-phase, As₂Te₃ can exhibit these topological insulator characteristics. upv.es Research has shown that applying pressure or strain can induce a topological quantum phase transition in β-As₂Te₃, transforming it from a trivial insulator to a topological insulator. aip.orgupv.es This transition is a key area of investigation, as it is not observed in similar materials like antimony telluride (Sb₂Te₃) and bismuth telluride (Bi₂Te₃) under ambient conditions. upv.es
Thermoelectric Applications: Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them crucial for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT. Both α- and β-phases of As₂Te₃ have been investigated for their thermoelectric potential. researchgate.net The α-phase, in particular, demonstrates remarkably low thermal conductivity, a desirable trait for efficient thermoelectric performance. researchgate.net Doping As₂Te₃ with elements like tin (Sn) has been shown to effectively tune the carrier concentration, leading to enhanced thermopower and a significant ZT value, particularly at elevated temperatures. researchgate.netrsc.org
Phase-Change Memory: The ability of As₂Te₃ to rapidly switch between amorphous and crystalline states makes it a candidate for next-generation data storage technologies known as phase-change memory. ontosight.ai This property is fundamental for writing and erasing data in non-volatile memory devices.
Table 1: Key Properties of this compound (As₂Te₃)
| Property | Value/Description | References |
|---|---|---|
| Chemical Formula | As₂Te₃ | ontosight.ai |
| Crystal Structures | α-phase (monoclinic, C2/m), β-phase (rhombohedral, R3m) | researchgate.netaip.org |
| Band Gap | ~0.2 - 0.3 eV (semiconductor) | 2dsemiconductors.comsamaterials.comunithink.co.kr |
| Material Classes | Semiconductor, Thermoelectric, Topological Insulator | 2dsemiconductors.comsamaterials.comunithink.co.kr |
| Thermoelectric Figure of Merit (ZT) | Peak ZT of 0.8 at 523 K for Sn-doped α-As₂Te₃ | researchgate.netrsc.org |
| Thermal Conductivity | Extremely low, e.g., 0.55 W m⁻¹ K⁻¹ at 523 K for α-phase | researchgate.netrsc.org |
Interdisciplinary Research Landscape and Fundamental Challenges
The study of this compound is inherently interdisciplinary, involving close collaboration between physicists, chemists, and materials scientists. icisequynhon.comresearchgate.net This convergence of expertise is essential to unravel the complex relationships between the material's synthesis, structure, and properties.
Fundamental Challenges:
Synthesis and Crystal Growth: Producing large, high-quality single crystals of As₂Te₃, particularly the metastable β-phase, remains a significant challenge. 2dsemiconductors.com Various techniques are employed, including melt-quenching, flux zone growth, and high-pressure/high-temperature synthesis. ontosight.ai2dsemiconductors.comupv.es The choice of synthesis method critically influences the resulting crystal structure, purity, and defect concentration, which in turn dictate the material's electronic and thermal transport properties. ontosight.ai For instance, the flux zone technique can produce defect-free, electronic-grade crystals, but the growth process can be lengthy, taking close to three months. 2dsemiconductors.com
Polymorphism and Phase Stability: As₂Te₃ exhibits polymorphism, with the α- and β-phases having distinct properties. researchgate.netaip.org The β-phase, which is often more desirable for certain applications like thermoelectrics and topological devices, is metastable at ambient conditions and tends to irreversibly transform into the more stable α-phase at elevated temperatures (around 473-513 K). researchgate.netaip.org Understanding and controlling this phase transition is crucial for practical applications.
Doping and Alloying: While doping is a powerful tool to optimize the thermoelectric properties of As₂Te₃, achieving precise control over dopant incorporation and understanding its effect on the electronic band structure and transport properties can be complex. researchgate.netaip.org For example, Sn doping in α-As₂Te₃ effectively increases the hole concentration and thermopower, but a comprehensive understanding of the underlying mechanisms requires further theoretical and experimental work. researchgate.netrsc.org
Nanostructuring and 2D Materials: The layered nature of As₂Te₃ allows for the creation of 2D materials through exfoliation. unithink.co.kr However, handling and characterizing these atomically thin layers, and integrating them into functional devices, present considerable technical hurdles. The properties of monolayer As₂Te₃ can be significantly different from the bulk material and are a subject of ongoing research. acs.org
Overview of Advanced Theoretical and Experimental Investigations on As₂Te₃
A synergistic approach combining advanced theoretical modeling and sophisticated experimental techniques is being utilized to deepen the understanding of this compound.
Theoretical Investigations:
First-Principles Calculations: Density Functional Theory (DFT) is a powerful computational tool used to predict the structural, electronic, mechanical, and thermodynamic properties of both α- and β-phases of As₂Te₃. researchgate.netresearchgate.net These calculations have been instrumental in understanding the electronic band structure, the nature of the band gap, and the effects of strain and pressure on the material's properties. aip.orgacs.org For example, DFT calculations have predicted that uniaxial strain can induce an electronic topological transition in β-As₂Te₃. aip.orgresearchgate.net
Molecular Dynamics Simulations: Ab initio molecular dynamics simulations are employed to study the behavior of As₂Te₃ in its liquid state and to understand the microscopic mechanisms of phase transitions. researchgate.net
Boltzmann Transport Theory: In conjunction with DFT, semiclassical Boltzmann transport theory is used to calculate thermoelectric properties such as the Seebeck coefficient, electrical conductivity, and thermal conductivity, providing theoretical predictions of the ZT figure of merit. acs.org
Experimental Investigations:
Structural Characterization: X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of As₂Te₃ samples. upv.eshqgraphene.com High-pressure XRD studies using synchrotron radiation are used to investigate pressure-induced phase transitions. upv.eshpstar.ac.cn
Spectroscopic Analysis:
Raman Spectroscopy: This technique is used to probe the vibrational modes of the crystal lattice and is sensitive to changes in crystal structure and bonding under pressure. upv.esrsc.org
Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental probe that directly measures the electronic band structure of materials. researchgate.net It has been used to study the surface states of As₂Te₃ and to search for the characteristic Dirac cone of topological insulators. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX): EDX is used to confirm the stoichiometric composition of the synthesized crystals. hqgraphene.com
Transport Measurements: Detailed measurements of electrical resistivity, Hall coefficient, Seebeck coefficient, and thermal conductivity as a function of temperature and doping are essential to characterize the thermoelectric performance of As₂Te₃. researchgate.netaip.orgaip.org High-pressure electrical resistance measurements are also performed to study metallization phenomena under compression. hpstar.ac.cn
Table 2: Advanced Research Techniques for As₂Te₃
| Research Area | Theoretical Methods | Experimental Techniques | References |
|---|---|---|---|
| Structural Properties | First-Principles Calculations (DFT) | X-Ray Diffraction (XRD), High-Pressure XRD | researchgate.netacs.orghpstar.ac.cn |
| Electronic Properties | DFT, Ab initio Molecular Dynamics | Angle-Resolved Photoemission Spectroscopy (ARPES), High-Pressure Electrical Resistance | aip.orgacs.orghpstar.ac.cnresearchgate.net |
| Vibrational Properties | Lattice Dynamics Calculations | Raman Spectroscopy | upv.esacs.orgrsc.org |
| Thermoelectric Properties | Boltzmann Transport Theory | Seebeck Coefficient, Electrical and Thermal Conductivity Measurements | aip.orgrsc.orgacs.org |
| Compositional Analysis | - | Energy-Dispersive X-ray Spectroscopy (EDX) | hqgraphene.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/2As.3Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOQXSDVIQPGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As].[As].[Te].[Te].[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Te3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Electronic Structure and Quantum Phenomena in Diarsenic Tritelluride Systems
Electronic Band Structure Investigations
The electronic band structure of a material dictates its electrical and optical properties. For diarsenic tritelluride, these investigations have been carried out on its two primary phases: the monoclinic α-As₂Te₃, which is most stable at room temperature, and the rhombohedral β-As₂Te₃. aps.orgresearchgate.net
Valence and Conduction Band Profile Analysis
The profile of the valence and conduction bands determines the fundamental electronic character of As₂Te₃. In its monoclinic α-phase, scanning tunneling spectroscopy (STS) measurements have identified the valence band maximum at approximately -0.03 eV and the conduction band minimum at 0.37 eV, establishing a bulk bandgap of about 0.4 eV. aip.orgresearchgate.netresearchgate.net The position of the Fermi level slightly below the mid-gap indicates a natural p-type doping in the material. aip.orgresearchgate.net
For the rhombohedral β-phase, theoretical calculations that include spin-orbit coupling (SoC) show that at ambient conditions (vanishing strain), the material has an indirect bandgap. aip.orgarxiv.orgcsic.es The valence band maxima and conduction band minima are located at different points within the Brillouin zone. aip.orgarxiv.org The electronic states nearest to the Fermi level are predominantly derived from the p-orbitals of the constituent arsenic (As) and tellurium (Te) atoms. aip.orgarxiv.org Density functional theory (DFT) calculations using the HSE06 functional also confirm the indirect semiconducting nature for As₂Te₃ structures. rsc.orgarxiv.org
| Phase | Method | Band Gap Type | Band Gap (eV) | Reference |
|---|---|---|---|---|
| α-As₂Te₃ | Scanning Tunneling Spectroscopy (STS) | Bulk | ~0.4 | aip.org, researchgate.net, researchgate.net |
| α-As₂Te₃ | - | Indirect | ~0.2-0.3 | mdpi.com |
| α-As₂Te₃ | - | Bulk | ~0.24 | 2dsemiconductors.com |
| β-As₂Te₃ (vanishing strain) | FP-LAPW + SOC | Indirect | ~0.22 | csic.es |
| β-As₂Te₃ (vanishing strain) | FP-LAPW + SOC | Direct (at Γ point) | 0.35 | aip.org, arxiv.org |
| β-As₂Te₃ (vanishing strain) | Calculation without SOC | Direct (at Γ point) | 0.12 | aip.org, arxiv.orgresearchgate.net |
| β-As₂Te₃ | QSGW + SOC | Indirect (Z-Γ) | 0.30 | csic.es |
Brillouin Zone Topology and High-Symmetry Direction Mapping
The topology of the Brillouin zone (BZ) and the dispersion of electronic bands along high-symmetry directions are critical for understanding the electronic properties of crystalline solids. For the monoclinic α-phase of As₂Te₃, the BZ and its projected (100) surface BZ have been mapped. aps.orgmdpi.comresearchgate.net Angle-resolved photoemission spectroscopy (ARPES) studies have investigated the band structure along high-symmetry paths such as Ȳ-Γ-X̄. aps.orgresearchgate.net
In the case of the rhombohedral β-As₂Te₃, which possesses R-3m symmetry, the BZ is different. aip.orgresearchgate.net Electronic structure calculations and ARPES measurements have been performed along high-symmetry lines including the Γ-Z and A-Γ directions. aip.orgarxiv.orgunivaq.it At the Γ point, a high-symmetry point in the BZ, the crystal's point group is D₃d, and the electronic states are classified according to the representations of this group. aip.org
Band Gap Engineering Strategies and Mechanisms
The band gap of As₂Te₃ is not fixed and can be manipulated through various strategies, a process known as band gap engineering. One of the most significant mechanisms for the β-phase is the application of strain. aip.orgarxiv.orgresearchgate.net First-principles calculations predict that applying compressive uniaxial strain along the c-axis (ϵzz) can induce an electronic topological transition. aip.orgarxiv.org As the compressive strain increases, the direct band gap at the Γ point decreases, eventually closing at a critical strain value of ϵzz = -0.05. aip.orgarxiv.orgresearchgate.net At this point, the material enters a Weyl metallic state. arxiv.orgresearchgate.net With further compression (ϵzz < -0.05), a combination of band inversion and strong spin-orbit coupling forces the gap to reopen, but the material now possesses a non-trivial topological character. aip.orgarxiv.org Biaxial strain in the ab-plane has also been proposed as a method to induce a topological phase transition. arxiv.org
Another strategy for band gap engineering is through chemical substitution. Studies have shown that incorporating selenium (Se) or sulfur (S) in place of tellurium in the As₂(Te₁-xXx)₃ crystal structure can systematically alter the band gap. researchgate.netiaea.org For instance, increasing the selenium content in α-As₂Te₃ leads to a monotonic increase in the band gap energy. researchgate.net
| Uniaxial Strain (ϵzz) | State of the Band Gap | Resulting Phase | Reference |
|---|---|---|---|
| 0 | Open (0.35 eV) | Band Insulator | aip.org, arxiv.org |
| -0.04 | Closing | Band Insulator | aip.org, researchgate.net |
| -0.05 | Closed (Metallic) | Weyl Metallic State | aip.org, arxiv.org, researchgate.net |
| -0.06 | Reopened (~0.06 eV) | Topological Insulator | aip.org, arxiv.org |
Role of Spin-Orbit Coupling in Electronic Structure
Spin-orbit coupling (SOC), a relativistic effect that links an electron's spin to its orbital motion, plays a pivotal role in the electronic structure of As₂Te₃, particularly in the heavier β-phase. aip.orgarxiv.org The inclusion of SOC in theoretical calculations is essential for accurate predictions. For instance, at vanishing strain, SOC significantly increases the calculated direct band gap of β-As₂Te₃ at the Γ point from 0.12 eV to 0.35 eV. aip.orgarxiv.org
Furthermore, strong SOC is the driving force behind the band gap reopening and the emergence of the topological insulator phase under compressive strain. aip.orgarxiv.org It causes a repulsion between the valence and conduction bands, which leads to their inversion. aip.org The non-trivial electronic topology observed in isostructural materials like Bi₂Te₃ is also attributed to strong spin-orbit interactions. aip.orgarxiv.org In systems with both time-reversal and spatial inversion symmetry, SOC results in a Kramers' double degeneracy for electronic bands at every k-vector in the Brillouin zone. aip.org
Topological State Characterization
Topological insulators are materials that behave as insulators in their bulk but have conducting states on their surface, protected by time-reversal symmetry. aip.orgresearchgate.net
Identification of Topological Insulator Phases in As₂Te₃
While some reports suggest α-As₂Te₃ exhibits topological insulator behavior at ambient conditions, the most detailed research focuses on inducing this phase in β-As₂Te₃. 2dsemiconductors.com Theoretical studies predict that β-As₂Te₃ transitions from a conventional band insulator to a Z₂ topological insulator (TI) under sufficient strain or pressure. aip.orgarxiv.orgresearchgate.net This transition is characterized by a change in the Z₂ topological invariant (ν₀) from 0 (trivial) to 1 (non-trivial). researchgate.net
The key signature of the TI phase is the formation of a gapless surface state with a linear dispersion, known as a Dirac cone. aip.orgresearchgate.net Calculations for the (001) surface of β-As₂Te₃ in its strained TI phase show a distinct Dirac cone centered at the Γ-point of the surface Brillouin zone. aip.orgresearchgate.net The charge density associated with these states is localized at the material's surface, confirming their nature. aip.org
Experimental validation for these theoretical predictions has been reported. High-pressure studies on β-As₂Te₃ observed an isostructural phase transition near 2.0 GPa, which is attributed to the quantum phase transition from a trivial insulator to a topological insulator. rsc.org
Dirac Cone Formation and Helical Spin Texture Analysis
Topological insulators (TIs) like β-As₂Te₃ are characterized by an insulating bulk but possess metallic surface states with a unique energy-momentum relationship shaped like a Dirac cone. aps.orgaip.org These surface states are protected by time-reversal symmetry. aminer.cn The formation of the Dirac cone in β-As₂Te₃ can be induced by external stimuli, such as uniaxial strain. First-principles calculations predict that applying a specific uniaxial strain (ϵzz = -0.05) to β-As₂Te₃ can induce an electronic topological transition, transforming it from a conventional band insulator to a topological insulator. aip.org This transition occurs via a Weyl metallic state, featuring a single, linearly dispersing Dirac cone at the Γ point in its electronic structure. aip.org
A key feature of these Dirac cone surface states is the locking of an electron's spin to its momentum, resulting in a "helical" spin texture. aps.orgarxiv.org This means the spin direction is oriented perpendicular to the electron's momentum vector. arxiv.org This spin-momentum locking has been directly observed in structurally similar 3D TIs like Bi₂Te₃ using spin- and angle-resolved photoemission spectroscopy (SARPES). arxiv.orgaps.org In these systems, the total spins of the Dirac cones are oriented clockwise in the upper cone and counter-clockwise in the lower cone. aps.org While the ideal Dirac cone has a simple helical spin texture, in real materials like Bi₂Te₃, the cone can become hexagonally warped at higher energies. aps.orgresearchgate.net This warping, driven by Dresselhaus spin-orbit coupling, can induce an additional out-of-plane spin component. aps.orgresearchgate.net The unique helical spin texture is considered a signature property of strong spin-orbit coupling. arxiv.org
| Feature | Description | Reference Material |
| Dirac Cone | A feature in the electronic band structure where conduction and valence bands meet at a single point, with a linear energy-momentum dispersion. | β-As₂Te₃, Bi₂Te₃ aps.orgaip.org |
| Inducement | Can be induced in β-As₂Te₃ by applying uniaxial strain (ϵzz = -0.05), causing a transition from a band insulator to a topological insulator. aip.org | β-As₂Te₃ aip.org |
| Helical Spin Texture | The locking of an electron's spin perpendicular to its momentum on the surface states. aps.orgarxiv.org | Bi₂Te₃ arxiv.orgaps.org |
| Warping Effects | Hexagonal warping of the Dirac cone at higher energies can lead to an out-of-plane spin component. aps.orgresearchgate.net | Bi₂Te₃ aps.orgresearchgate.net |
Interplay between Topological and Superconducting Phases
The confluence of non-trivial topology and superconductivity in materials can give rise to exotic quantum states. In materials like As₂Te₃, defect engineering is a proposed route to unveil or enhance both topological and superconducting phases. univaq.it The interplay is often studied in heterostructures where a topological insulator is placed in proximity to a conventional s-wave superconductor. mpg.de This arrangement can induce p-wave superconductivity, which is sought after for hosting Majorana bound states, the building blocks of topological quantum computers. mpg.de
Experimental studies on Bi₂Se₃ thin films (a material with similar topological properties to As₂Te₃) with superconducting electrodes have shown a strong interplay. aps.org The resistance of the Bi₂Se₃ film increases significantly when the electrodes become superconducting, while the topological insulator, in turn, weakens the superconductivity in the electrodes, reducing their transition temperatures and critical fields. aps.org This suggests that the superconducting electrodes are accessing the spin-polarized surface states of the topological insulator. aps.org In some systems, superconductivity emerges directly from a competing electronic order, such as a charge density wave (CDW), upon applying pressure. arxiv.org This demonstrates that tuning parameters like pressure or chemical doping can navigate the complex phase diagram where topological, superconducting, and other ordered states coexist and compete. rsc.orgarxiv.org
Signatures of Dirac/Weyl Fermions in Transport Experiments
The presence of massless Dirac or Weyl fermions, which are the charge carriers in these exotic materials, can be identified through distinct signatures in electronic transport measurements. One of the most prominent signatures is a large, non-saturating positive magnetoresistance (MR) when the magnetic field is applied perpendicular to the current. nih.gov Conversely, when the magnetic field is parallel to the electric current, a negative magnetoresistance is observed, which is a hallmark of the chiral anomaly—a key property of Weyl semimetals. nih.gov
Other key transport signatures used to confirm the presence of Weyl fermions include:
Quantum Oscillations: Analysis of Shubnikov-de Haas oscillations can reveal a π-Berry phase, which is a topological invariant associated with the cyclotron orbits of these massless fermions. nih.gov
Low Cyclotron Mass: The charge carriers exhibit a light effective cyclotron mass, consistent with their massless nature. nih.gov
High Quantum Mobility: These materials often show very high carrier mobilities. nih.gov
In β-As₂Te₃, a Weyl metallic state with a single Dirac cone is predicted to appear under a specific uniaxial strain, which would be expected to exhibit these transport characteristics. aip.org Theoretical work also suggests that even the spatial texturing of a tilted Dirac cone can produce unique oscillatory behaviors in tunneling experiments, reminiscent of a gravitational redshift, providing another potential probe. arxiv.org Furthermore, Fermi arcs, another signature of Weyl fermions, can be localized at internal twin boundaries within a crystal and can produce their own distinct transport signatures, such as specific quantum oscillations. arxiv.org
| Transport Signature | Description | Associated Phenomenon |
| Negative Magnetoresistance | A decrease in electrical resistance when a magnetic field is applied parallel to the current. | Chiral Anomaly in Weyl Semimetals nih.gov |
| Linear Positive Magnetoresistance | A large, non-saturating increase in resistance when the magnetic field is perpendicular to the current. | Dirac/Weyl Fermions nih.gov |
| Quantum Oscillations | Oscillations in magnetoresistance that reveal a π-Berry phase and light cyclotron mass. | Topological Nature of Fermions nih.gov |
| High Carrier Mobility | Charge carriers move very efficiently through the material. | Massless Dirac/Weyl Fermions nih.gov |
Charge Density Wave (CDW) Phenomena
Observation and Characterization of CDW States in Tellurides
A Charge Density Wave (CDW) is a collective electronic state of matter characterized by a periodic modulation of the electron density, which is accompanied by a periodic distortion of the crystal lattice. aps.org This phenomenon arises from strong electron-phonon interactions. aps.org CDW states are observed in various layered materials, including transition metal dichalcogenides (TMDs) such as TaS₂ and TaTe₂. arxiv.orgaps.org
The observation and characterization of CDW states are typically performed using a variety of experimental techniques:
Scanning Tunneling Microscopy (STM): STM can directly visualize the periodic lattice distortions and the modulation of the local density of states on the material's surface. aps.org It can reveal the wave vectors of the CDW and identify different CDW phases, such as commensurate (CCDW) or nearly commensurate (NCCDW) states. researchgate.net
X-ray Diffraction (XRD) and Scattering: XRD measurements show superlattice peaks corresponding to the new periodicity of the lattice caused by the CDW. aps.orgaps.org Time-resolved XRD can even track the ultrafast formation and dynamics of CDW domains following photoexcitation. aps.org
Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES can observe the opening of a CDW gap in the electronic band structure and identify features like Fermi surface nesting that can drive the CDW transition. arxiv.org
Raman Spectroscopy: This technique detects new phonon modes that appear in the CDW phase due to the folding of the Brillouin zone, providing a clear signature of the phase transition. researchgate.net
In TaTe₂, a CDW state is present at ambient pressure, which can be suppressed by applying external pressure. arxiv.org Studies on RTe₃ (R=rare earth) show that at a material's surface, the CDW state can be different from the bulk, with coexisting unidirectional CDWs observed at room temperature, suggesting a decoupling of the surface telluride layer from the bulk. aps.org
Competition of CDW with Exotic Ground States
The CDW state is often not the only possible ground state in these complex materials. It frequently competes with other collective electronic states, most notably superconductivity. arxiv.org The relationship between these two states is a central theme in condensed matter physics. In many materials, the suppression of the CDW order is a prerequisite for the emergence of superconductivity.
This competition is clearly demonstrated in materials like the kagome metal CsV₃Sb₅ and the TMD TaTe₂. arxiv.orgarxiv.org
In CsV₃Sb₅, the CDW transition temperature is monotonically suppressed by applying pressure. As the CDW state weakens, the superconducting transition temperature (Tc) increases, indicating a direct competition for the electronic states at the Fermi level. arxiv.org
Similarly, in TaTe₂, which is not superconducting at ambient pressure due to its CDW state, superconductivity emerges once the CDW order is suppressed by a pressure of around 1 GPa. arxiv.org
This competitive interplay provides a powerful method for tuning the electronic properties of materials. By using pressure, chemical doping, or other external fields to suppress the CDW, it is possible to uncover or enhance other exotic ground states like superconductivity. arxiv.orgrsc.org Interestingly, the pressure-dependent phase diagram can be complex; in CsV₃Sb₅, the superconducting Tc shows an unexpected double-peak behavior as the CDW is suppressed, hinting at a highly unusual and intricate competition mechanism. arxiv.org
Interplay with Electronic and Lattice Degrees of Freedom in As₂Te₃ Analogs
The formation of a CDW state is fundamentally an interplay between the electronic system and the crystal lattice (phonons). arxiv.org This interplay is critical in materials analogous to As₂Te₃, such as TMDs (e.g., 1T-TaSe₂) and iron-based superconductors (e.g., BaFe₂As₂). aps.orgarxiv.org The CDW transition is driven by the softening of a specific phonon mode, which is in turn caused by a strong momentum-dependent electron-phonon interaction. arxiv.org
Key aspects of this interplay include:
Electron-Phonon Coupling: The origin of the CDW is largely attributed to the momentum dependence of the electron-phonon interaction, with Fermi surface nesting sometimes playing a smaller role. arxiv.org
Lattice Distortions: The CDW state involves a physical distortion of the lattice. In 1T-TaSe₂, the CDW involves the formation of "star-of-David" clusters, and the in-plane CDW amplitude mode is directly linked to the formation of a Mott insulating phase. arxiv.orgaps.org This highlights the crucial role of lattice degrees of freedom in stabilizing correlated electronic states. aps.org
Band Structure Reconstruction: The formation of the CDW opens a gap in the electronic structure, which fundamentally alters the material's electronic properties, often driving a metal-to-insulator transition. aps.org In BaFe₂As₂, the magnetic ordering reconstructs the electronic bands, which in turn influences the phonon modes, demonstrating a strong coupling between spin, electronic, and lattice degrees of freedom. aps.org
Studies using time-resolved techniques on materials like 1T-TaSe₂ show that different phonon modes are coupled to the electronic system in distinct ways. Perturbing the system with a laser pulse can preferentially suppress certain CDW-related lattice modes over others, providing insight into which specific lattice vibrations are most critical for stabilizing the correlated electronic phase. arxiv.orgaps.org
Crystallographic Evolution and Structural Phase Transitions of Diarsenic Tritelluride
Advanced Crystal Structure Analysis
The ambient-pressure phase of diarsenic tritelluride, denoted as α-As₂Te₃, possesses a well-defined and complex crystalline structure that is foundational to its physical and electronic properties.
Monoclinic Crystalline Lattice Characterization of α-As₂Te₃
This compound, in its stable α-phase at ambient conditions, crystallizes in a monoclinic lattice. acs.orgdergipark.org.tr This structure is characterized by the C2/m space group. mdpi.commaterialsproject.org In a monoclinic system, the crystal is described by vectors of unequal length, where two pairs of vectors are perpendicular, and the third pair makes an angle other than 90 degrees. wikipedia.org The lattice parameters for α-As₂Te₃ have been determined through experimental measurements, providing a precise description of its unit cell. mdpi.com
mdpi.comLayered Van der Waals (vdW) Architecture and Interlayer Interactions
The crystal structure of α-As₂Te₃ is distinguished by its layered architecture, a common feature in many chalcogenide materials. acs.orgresearchgate.net Within each layer, atoms are connected by strong covalent bonds. researchgate.net These layers are then stacked upon one another and held together by significantly weaker van der Waals (vdW) forces. mdpi.comresearchgate.net This structural anisotropy, with strong in-plane bonding and weak interlayer attraction, is a defining characteristic of vdW materials and allows for the potential exfoliation of bulk crystals into two-dimensional layers. mdpi.comresearchgate.net
Structural Phase Transitions under Extreme Conditions
The application of high pressure serves as a powerful tool to probe the stability of crystal structures and induce phase transformations, leading to new states of matter with potentially novel properties. mdpi.com
Pressure-Induced Structural Transformations
When subjected to high pressure, α-As₂Te₃ undergoes significant structural changes. acs.org Powder X-ray diffraction and Raman scattering measurements up to 17 GPa have shown that the compound experiences a reversible phase transition above 14 GPa at room temperature. acs.org This indicates that the monoclinic structure transforms into a new high-pressure phase, which reverts to the original α-phase upon decompression. The study of materials under such conditions is a vigorous field of research, as pressure can induce changes to a much larger extent than temperature or composition. mdpi.commdpi.com
Microscopic Mechanism of Insulator-Semimetal-Metal Transitions
In concert with structural changes, pressure also profoundly alters the electronic properties of α-As₂Te₃. At ambient pressure, α-As₂Te₃ is a semiconductor. acs.orgmdpi.com Electronic band structure calculations confirm this, and as pressure is applied, the material undergoes a semiconductor-to-metal transition above 4 GPa. acs.org This type of pressure-induced metallization is a known phenomenon in many materials, where the reduction of interatomic distances leads to increased overlap of electron orbitals, causing the energy gap between the valence and conduction bands to close. researchgate.netnih.gov In the case of As₂Te₃, this transition from a semiconducting to a metallic state occurs well before the major structural phase transition at 14 GPa. acs.org
Isostructural Phase Transitions Analysis
An isostructural phase transition is a type of transformation where the crystal structure's symmetry remains the same, but a discontinuity, often a volume collapse, occurs. researchgate.netarxiv.org Such transitions are driven by electronic changes rather than crystallographic rearrangements. aps.org However, detailed studies of α-As₂Te₃ under compression have found no evidence of any isostructural phase transition. acs.org While major changes in the material are noted between 2 and 4 GPa, these are ascribed to the continuous strengthening of interlayer bonds rather than an abrupt, isostructural phase change. acs.org
Defect Engineering and its Impact on As₂Te₃ Structure
Defect engineering is a sophisticated strategy involving the intentional introduction and manipulation of crystallographic defects to modify the properties of a material. numberanalytics.com In semiconductors like this compound (As₂Te₃), this approach is crucial for tuning its electronic, optical, and thermal characteristics to optimize performance in various applications. numberanalytics.comamericanelements.com The controlled creation of defects can significantly alter the material's fundamental properties, turning what is often a source of performance degradation into a tool for enhancement. numberanalytics.com
The crystal lattice of As₂Te₃, like any real material, is not perfect and contains various types of structural defects. These can be categorized as either intrinsic (native) or engineered (extrinsic).
Intrinsic Defects: These defects arise naturally during crystal growth and are determined by thermodynamic conditions. In a binary compound such as As₂Te₃, the primary intrinsic point defects include:
Vacancies: An atom is missing from its regular lattice site. These can be either an arsenic vacancy (Vₐₛ) or a tellurium vacancy (Vₜₑ).
Antisite Defects: An atom occupies the lattice site of the other atomic species. This includes an arsenic atom on a tellurium site (Asₜₑ) or a tellurium atom on an arsenic site (Teₐₛ). The formation energy of these defects is often related to the size and electronegativity difference between the constituent atoms. researchgate.net In the closely related material Bi₂Te₃, antisite defects have low formation energies and are a primary reason for its native charge carrier concentration. researchgate.netrsc.org Studies on As₂Te₃ have similarly shown that intrinsic defects are likely responsible for its observed p-type semiconductor behavior, where the Fermi level is shifted due to a concentration of charged defects. rsc.orgaip.org
Interstitial Defects: An atom is located in a position that is not a normal lattice site. These can be either arsenic (Asᵢ) or tellurium (Teᵢ) interstitials.
Engineered Defects: These defects are intentionally introduced to tailor the material's properties for specific functions. Key methods include:
Extrinsic Doping: This involves the deliberate introduction of foreign atoms (dopants) into the As₂Te₃ lattice. The dopant atoms can substitute for either As or Te, or they can reside in interstitial positions. This technique is a primary method for controlling the carrier concentration and type (n-type or p-type). nih.gov For instance, isovalent substitution, such as replacing tellurium with selenium (Se) to form α-As₂Te₃₋ₓSeₓ, is a form of defect engineering that modifies the band gap and thermal conductivity. nih.gov
Strain Engineering: Applying mechanical strain, for example through epitaxial growth on a lattice-mismatched substrate or direct pressure application, can distort the crystal lattice. This can modify the electronic band structure and phonon modes. aip.orgresearchgate.net Research on β-As₂Te₃ shows that strain can induce a transition to a topological insulating state, demonstrating a powerful way to alter functionality. aip.org
Extended Defects: While point defects are zero-dimensional, higher-dimensional defects like dislocations (1D) and grain boundaries (2D) can also be engineered through specific synthesis processes. Scanning tunneling microscopy has revealed the presence of line defects and step edges on the surface of α-As₂Te₃. aip.orgresearchgate.net
Table 1: Summary of Structural Defect Types in this compound
| Category | Defect Type | Notation | Description |
|---|---|---|---|
| Intrinsic | Arsenic Vacancy | Vₐₛ | A missing arsenic atom from a lattice site. |
| Tellurium Vacancy | Vₜₑ | A missing tellurium atom from a lattice site. | |
| Arsenic Antisite | Asₜₑ | An arsenic atom occupying a tellurium lattice site. | |
| Tellurium Antisite | Teₐₛ | A tellurium atom occupying an arsenic lattice site. | |
| Interstitial Defect | Asᵢ, Teᵢ | An arsenic or tellurium atom at a non-lattice position. | |
| Engineered | Extrinsic Dopant | - | A foreign atom intentionally added to the crystal. |
| Strain-Induced Defect | - | Lattice distortion caused by external mechanical stress. | |
| Extended Defect | - | Line defects (dislocations) or planar defects (grain boundaries). |
Influence of Defects on Lattice Structure, Stability, and Functionality
The presence of both intrinsic and engineered defects has a profound influence on the structural and functional properties of this compound.
Lattice Structure: Defects inherently disrupt the perfect periodicity of the crystal lattice. Point defects such as vacancies, interstitials, and antisites introduce local strain fields, causing surrounding atoms to displace from their ideal positions. This can lead to measurable changes in the average lattice parameters. Severe lattice distortion from a high concentration of defects can scatter phonons, which is a key mechanism for reducing lattice thermal conductivity. nih.gov In the As₂Te₃₋ₓSeₓ solid solution, the substitution of Te with the smaller Se atom acts as a point defect that enhances phonon scattering and systematically reduces thermal conductivity. nih.govresearchgate.net
Functionality: Defects are pivotal in determining the functionality of As₂Te₃ as a semiconductor. azom.com Theoretical calculations for As₂Te₃ predict a semiconducting ground state, yet experimental measurements often show it behaves as a degenerate p-type semiconductor with high carrier concentrations. rsc.org This discrepancy is attributed to intrinsic defects that act as dopants. rsc.orgaip.org
Defects can introduce new electronic states within the band gap of the semiconductor. arxiv.org These defect states can be "shallow," located near the band edges and acting as electron or hole donors, or "deep," located further into the gap. Deep-level defects often act as charge carrier trapping and recombination centers, which can be detrimental to the performance of electronic and optoelectronic devices. ntnu.edu.tw However, by controlling the type and concentration of defects through engineering, the electronic and optical properties can be precisely tuned. rsc.org For example, doping is used to control the carrier density and optimize thermoelectric performance. rsc.org The ability to manipulate the electronic band structure via strain engineering in β-As₂Te₃ to create a topological insulator is a prime example of how defects can induce entirely new functionalities. aip.org
Advanced Synthesis and Growth Methodologies for Diarsenic Tritelluride
Bulk Crystal Growth Techniques
The fabrication of large, high-quality single crystals of As₂Te₃ is essential for fundamental research and for applications that rely on its anisotropic properties, such as thermoelectrics.
Single Crystal Synthesis Protocols for As₂Te₃
High-quality single crystals of diarsenic tritelluride are predominantly grown using melt-based methods that allow for slow, controlled solidification. These techniques are critical for minimizing defects and ensuring a uniform crystalline structure.
The Bridgman method , also known as the Bridgman-Stockbarger technique, is a widely adopted approach for growing As₂Te₃ and related chalcogenide single crystals. asminternational.orgresearchgate.netresearchgate.net This process involves placing a polycrystalline As₂Te₃ charge in a sealed, often quartz, ampoule with a conical tip. The ampoule is then passed slowly through a furnace with a sharp temperature gradient. researchgate.netunivr.it The material melts in the hot zone and begins to crystallize at the tip as it enters the cooler zone. researchgate.net A single crystal nucleates at the point of the cone and propagates throughout the melt as the ampoule continues its slow descent, resulting in a large, continuous single-crystal boule. researchgate.net Single crystals of S- and Se-incorporated As₂Te₃ have been successfully grown using a vertical Bridgman method. asminternational.org
Another effective method is the flux zone technique . This process has been utilized to synthesize defect-free, electronic-grade As₂Te₃ single crystals. chalcogen.ro The synthesis begins with the creation of the As₂Te₃ powder, which is then used in the crystallization step. chalcogen.ro This technique can produce highly crystalline and oriented crystals, although the growth process can be lengthy, sometimes taking up to three months to ensure the formation of perfected crystals without impurities. chalcogen.ro
Hydrothermal growth has also been explored, where single crystals of As₂Te₃ were prepared by heating and gradually cooling a mixture of stoichiometric arsenic and tellurium powders in a dilute hydrochloric acid solution within a quartz ampoule. univr.it
Table 1: Comparison of Bulk Crystal Growth Techniques for As₂Te₃
| Technique | Principle | Typical Crucible/Container | Key Advantages | Reported Results for As₂Te₃/Related Materials |
|---|---|---|---|---|
| Bridgman Method | Directional solidification of a melt by moving the crucible through a temperature gradient. researchgate.netresearchgate.net | Sealed quartz ampoule with a conical tip. researchgate.net | Simple, cost-effective, scalable for large crystals. univr.it | Successful growth of S- and Se-doped As₂Te₃ single crystals. asminternational.org |
| Flux Zone Technique | Crystallization from a high-purity melt, often involving a slow cooling process. | Not specified, but containerless aspects can be a feature. | Produces high-purity, defect-free crystals with specific orientations. chalcogen.ro | Synthesis of electronic quality α-phase As₂Te₃ crystals. chalcogen.ro |
| Hydrothermal Growth | Crystallization from a high-temperature aqueous solution under high vapor pressure. | Quartz ampoule. univr.it | Can produce crystals at temperatures below the melting point. | Preparation of As₂Te₃ single crystals from elemental powders. univr.it |
Phase Equilibria and Incongruent Melting/Sublimation Phenomena
The arsenic-tellurium (As-Te) binary system is characterized by the presence of the intermediate compound As₂Te₃. passeidireto.com Understanding the phase equilibria is crucial for controlling the synthesis process. As₂Te₃ exhibits polymorphism, existing in at least two different crystal structures: the α-phase and the β-phase. kindle-tech.com
The α-As₂Te₃ phase is the most common and stable form at room temperature, crystallizing in a monoclinic structure (space group C2/m). glassonweb.com Its layered van der Waals structure is of significant interest for creating 2D materials through exfoliation. kindle-tech.comglassonweb.com The β-As₂Te₃ phase possesses a rhombohedral structure and is noted for its promising thermoelectric properties. univr.it
According to the As-Te phase diagram, As₂Te₃ melts incongruently. akj.azinoe.ro Incongruent melting is a process where a solid compound, upon heating, decomposes into a liquid and a different solid phase, both with compositions different from the original solid. korvustech.comdoitpoms.ac.uk For As₂Te₃, this decomposition occurs at a peritectic temperature. doitpoms.ac.ukgiessereilexikon.com The peritectic reaction involves the transformation of the solid As₂Te₃ phase into a liquid phase and solid arsenic (As). This behavior contrasts with congruent melting, where a solid melts to a liquid of the same composition. korvustech.com Some chalcogenide glasses are known to have an incongruent melting point and exhibit high partial vapor pressure during melting, necessitating that synthesis be carried out in sealed, evacuated quartz ampoules. inoe.ro
Table 2: Crystallographic Data for As₂Te₃ Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (approx.) | Stability |
|---|---|---|---|---|
| α-As₂Te₃ | Monoclinic | C2/m | a ≈ 14.3 Å, b ≈ 4.0 Å, c ≈ 9.9 Å, β ≈ 95° glassonweb.com | Stable at room temperature. glassonweb.com |
| β-As₂Te₃ | Rhombohedral | R3m | Not specified | Metastable, transforms to α-phase at elevated temperatures. univr.it |
Thin Film Deposition Techniques
Thin film fabrication of As₂Te₃ is critical for its integration into electronic and optoelectronic devices, such as solar cells and sensors. chalcogen.roglassonweb.com Various physical vapor deposition (PVD) methods are employed to grow As₂Te₃ films with controlled thickness and properties.
Pulsed Laser Deposition (PLD) for Stoichiometric Film Fabrication
Pulsed Laser Deposition (PLD) is a versatile technique renowned for its ability to transfer the stoichiometry of a complex multi-component target to a growing film. researchgate.netkorvustech.com The process involves the ablation of a target material (in this case, As₂Te₃) inside a vacuum chamber using a high-power pulsed laser. korvustech.com The ablated material forms a plasma plume that expands and deposits onto a substrate, forming a thin film. korvustech.comalayen.edu.iq
Key parameters that govern the properties of the deposited film include laser fluence (energy per unit area), background gas pressure, and substrate temperature. korvustech.comacs.orgulisboa.pt The ability to precisely control these parameters allows for the fabrication of high-quality crystalline or amorphous films. korvustech.comacs.org For instance, in the deposition of related Bi₂Te₃ and Sb₂Te₃ films, a KrF excimer laser (248 nm) with a fluence of ~2.2 J/cm² and a pulse frequency of 10 Hz has been used. acs.org The substrate temperature is a critical factor; for some tellurides, optimal properties are achieved at temperatures as low as 45 °C without the need for post-deposition annealing. acs.org The PLD process is highly adaptable and can be performed in a vacuum or a reactive gas environment, making it suitable for a wide range of materials. researchgate.netkorvustech.com
Table 3: Key Parameters in Pulsed Laser Deposition (PLD)
| Parameter | Description | Influence on Film Properties | Typical Range for Chalcogenides |
|---|---|---|---|
| Laser Fluence | Energy delivered by the laser per unit area of the target. korvustech.com | Affects ablation rate, plasma energy, and film stoichiometry. alayen.edu.iq | ~1-3 J/cm² alayen.edu.iqacs.org |
| Substrate Temperature | Temperature of the substrate during deposition. ilc.sk | Controls crystallinity, grain size, and surface morphology. acs.org | Room Temperature to 300°C+ acs.org |
| Background Gas Pressure | Pressure of ambient or reactive gas in the chamber. korvustech.com | Influences plasma plume dynamics, deposition rate, and film composition (for reactive deposition). korvustech.comulisboa.pt | 10⁻⁵ mbar to several Pa acs.orgilc.sk |
| Target-Substrate Distance | The distance between the material target and the substrate. ilc.sk | Affects film uniformity and deposition rate. korvustech.com | ~5-12 cm acs.org |
Thermal Evaporation Methods and Compositional Control in Films
Thermal evaporation is a simpler and more cost-effective PVD technique compared to PLD. korvustech.com It involves heating the source material (As₂Te₃) in a high-vacuum chamber until it evaporates or sublimes. korvustech.com The resulting vapor then travels and condenses on a cooler substrate, forming a thin film. korvustech.com
Control over the film's properties is achieved by managing parameters such as the source and substrate temperatures, deposition rate, and chamber pressure. kindle-tech.comkindle-tech.com For instance, amorphous films of As-Te based glasses have been prepared by thermal evaporation to a thickness of about 250 nm. chalcogen.ro In the preparation of As₄₆Te₄₆S₈ films, a deposition rate of 10 nm/s was used in a vacuum of 10⁻⁵ Torr. chalcogen.ro The substrate temperature significantly impacts the film's structure; films deposited at room temperature tend to be amorphous, while higher substrate temperatures can induce crystallinity and the formation of specific phases like monoclinic As₂Te₃. chalcogen.roscispace.com Annealing the films after deposition can also be used to induce structural changes. scispace.com While simpler, maintaining precise compositional control can be more challenging with thermal evaporation than with PLD, especially for compounds with elements having different vapor pressures. ebeammachine.com
Table 4: Key Parameters in Thermal Evaporation
| Parameter | Description | Influence on Film Properties | Typical Values for As-Te Systems |
|---|---|---|---|
| Substrate Temperature | Temperature of the substrate during deposition. chalcogen.ro | Determines if the film is amorphous or crystalline; affects grain size. chalcogen.roscispace.com | Room Temperature to >200°C chalcogen.roresearchgate.net |
| Deposition Rate | The rate at which the film thickness increases. kindle-tech.com | Can influence film density and defect concentration. kindle-tech.com | ~5-10 Å/s (0.5-1 nm/s) chalcogen.roresearchgate.net |
| Chamber Pressure | The base pressure of the vacuum system. korvustech.com | A high vacuum minimizes impurities and ensures a long mean free path for vapor molecules. korvustech.com | ~10⁻⁵ - 10⁻⁶ Torr (or mbar) chalcogen.ro |
| Film Thickness | The final thickness of the deposited layer. kindle-tech.com | Affects optical and electrical properties. chalcogen.ro | 100 - 300 nm chalcogen.roresearchgate.net |
Substrate Engineering and Heterostructure Growth
The choice of substrate material is a critical aspect of thin film growth, as it significantly influences the nucleation, crystal orientation, and ultimate properties of the deposited As₂Te₃ film. mdpi.commdpi.com The interaction between the film and substrate can induce strain and affect device performance. inoe.ro
As₂Te₃ films have been deposited on a variety of substrates, including glass, silicon (Si), and cadmium telluride (CdTe). univr.itglassonweb.comchalcogen.ro For example, when As-Te-S films were deposited on glass substrates, the substrate temperature determined whether the film was amorphous or crystalline. chalcogen.ro The growth of thermoelectric films on Si substrates with different initial orientations has been shown to greatly affect the preferred orientation of the deposited film, which in turn impacts its electrical conductivity and power factor. mdpi.comaps.org
In the field of photovoltaics, As₂Te₃ is particularly important as a buffer or back-contact layer in CdTe solar cells. chalcogen.rounivr.itglassonweb.com It is deposited on the CdTe absorber layer to facilitate the formation of a stable, low-resistance ohmic contact, which is crucial for high efficiency. univr.itunivr.it Studies have shown that depositing a 100-200 nm layer of As₂Te₃ on CdTe at a substrate temperature of around 200°C, followed by a thin layer of copper, creates a stable and efficient back contact. univr.itglassonweb.com This heterostructure approach avoids the need for aggressive chemical etching of the CdTe surface. univr.it The use of an As₂Te₃ layer on glass substrates is also a key part of processes for large-scale solar cell production. glassonweb.com
Exfoliation and Preparation of Two-Dimensional As₂Te₃ Structures
The synthesis of two-dimensional (2D) materials from bulk van der Waals (vdW) crystals is a critical step for investigating their unique layer-dependent properties. For this compound (As₂Te₃), a layered semiconductor, the weak interlayer vdW forces allow for the isolation of single- and few-layer flakes. researchgate.netresearchgate.net These 2D structures are essential for both fundamental research and the development of novel electronic and optoelectronic devices. The primary methods for obtaining and preparing these structures involve mechanical exfoliation to isolate thin flakes and specialized surface preparation techniques to ensure pristine surfaces for sensitive spectroscopic analysis.
Mechanical Exfoliation Techniques for Few-Layer Systems
Mechanical exfoliation, often referred to as the "Scotch tape" method, is a widely used top-down approach for obtaining high-quality, single- and few-layer flakes from layered bulk crystals like α-As₂Te₃. aip.orgnsf.govnuaa.edu.cn This technique relies on overcoming the weak van der Waals forces between adjacent layers to peel them apart. The α-As₂Te₃ crystal structure features a vdW gap along the (200) plane, facilitating cleavage and exfoliation along the iphy.ac.cn direction to expose the (100) surface. aip.org
The process begins with a bulk, high-purity α-As₂Te₃ crystal. An adhesive tape is pressed against the crystal surface to peel off thick multilayer flakes. This process is repeated multiple times on the tape itself to progressively thin the flakes. The tape, now holding a variety of flakes with different thicknesses, is then pressed onto a desired substrate, such as Si/SiO₂. Upon peeling the tape away, some flakes remain adhered to the substrate due to the competing forces between the tape-flake and flake-substrate interfaces. mst.edu
To improve the efficiency of this process, modifications such as substrate heating have been developed. Heating the substrate to approximately 100-120 °C for a few minutes while the tape is in contact can increase the yield and average size of the exfoliated flakes by a factor of ten. nsf.govmst.edu This "hot exfoliation" method promotes better adhesion between the 2D material and the substrate by removing trapped gases and creating a more uniform contact interface. nsf.gov
Once exfoliated onto the substrate, the flakes are located and characterized using various microscopy and spectroscopy techniques. Optical microscopy is the first step to identify promisingly thin flakes based on their color and contrast with the substrate. Atomic Force Microscopy (AFM) is then employed to obtain precise thickness measurements and to characterize the surface topography and smoothness of the flakes. acs.orgunivaq.it Polarization-resolved Raman spectroscopy is a powerful non-destructive technique used to identify the crystal axes and confirm the crystalline quality of the exfoliated flakes. acs.org For bulk α-As₂Te₃, Raman spectroscopy reveals distinct active modes that serve as a fingerprint for the material's structural integrity. researchgate.netaip.org
| Characterization Technique | Purpose | Key Findings & Observations |
|---|---|---|
| Optical Microscopy | Initial identification of few-layer flakes | Thin flakes are identified by their optical contrast against the SiO₂/Si substrate. acs.org |
| Atomic Force Microscopy (AFM) | Thickness measurement and surface topography | Provides precise flake thickness and confirms surface smoothness. Flakes with thicknesses down to a few nanometers can be isolated. acs.orgunivaq.it |
| Raman Spectroscopy | Crystallographic orientation and quality assessment | Bulk α-As₂Te₃ shows characteristic Raman peaks at frequencies including ~43, 89, 97, 121, and 172 cm⁻¹. researchgate.netaip.org Polarization-resolved measurements can determine the crystal axes of the exfoliated flake. acs.org |
Surface Preparation Techniques for Spectroscopic Analysis
For surface-sensitive spectroscopic techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) and Scanning Tunneling Microscopy/Spectroscopy (STM/STS), obtaining an atomically clean and pristine surface is paramount. These methods are highly susceptible to surface contamination and oxidation, which can obscure the intrinsic electronic properties of the material. researchgate.netarxiv.org The most reliable and widely used method for preparing As₂Te₃ for such analyses is in-situ cleaving under ultra-high vacuum (UHV) conditions. researchgate.netaip.org
The procedure involves mounting a bulk As₂Te₃ crystal onto a sample holder and loading it into a UHV chamber with a base pressure typically below 1 × 10⁻¹⁰ mbar. ornl.gov Inside the vacuum, the crystal is cleaved, often by knocking off a post that has been glued to the top surface of the crystal. This process breaks the weak van der Waals bonds and exposes a fresh, atomically flat (100) cleavage plane. aip.orgarxiv.org The pristine surface is then immediately transferred within the UHV system to the analysis chamber for measurement without exposure to ambient contaminants. researchgate.net
The quality of the cleaved surface can be verified by techniques like Low-Energy Electron Diffraction (LEED), which confirms the surface's crystalline order and orientation. researchgate.net STM imaging provides real-space visualization of the surface topography. For α-As₂Te₃, large-scale STM images of UHV-cleaved surfaces show extensive, atomically ordered flat regions, which are ideal for spectroscopic measurements. aip.org These images also reveal the presence of surface features such as step edges and line defects, which are inherent to the crystal. researchgate.net The ability to obtain such high-quality surfaces through in-situ cleaving has been crucial for experimentally determining the electronic band structure, including the band gap of approximately 0.4 eV, and observing anisotropic electronic states in As₂Te₃. researchgate.netaip.org
| Technique | Parameters | Purpose & Outcome |
|---|---|---|
| In-Situ Cleaving | - Environment: Ultra-High Vacuum (UHV)
| Exposes a pristine, atomically clean (100) surface by breaking weak van der Waals bonds. aip.orgarxiv.org Prevents surface oxidation and contamination. researchgate.net |
| Scanning Tunneling Microscopy (STM) | - Temperature: 4.2 K or 77 K researchgate.netornl.gov | Visualizes the atomic arrangement of the cleaved surface. Confirms large, atomically ordered flat regions suitable for analysis, though step edges and line defects are also observed. researchgate.net |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | - Temperature: e.g., 30 K or 50 K researchgate.netornl.gov | Measures the electronic band structure of the material. The high-quality cleaved surface allows for the direct observation of the valence band, band gap, and anisotropic 2D electronic states. researchgate.net |
Computational and Theoretical Frameworks for Diarsenic Tritelluride Research
First-Principles Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational materials science, offering a framework to predict and validate a wide range of material properties from fundamental principles.
First-principles calculations based on DFT have been instrumental in predicting and understanding the electronic band structure of diarsenic tritelluride. aps.orgnih.gov These calculations have shown that the α-phase of As₂Te₃ is a semiconductor with a narrow band gap. mdpi.com Theoretical studies have calculated the band gap of α-As₂Te₃ to be around 0.34 eV, which aligns well with previous ab-initio calculations that reported a value of 0.32 eV. researchgate.net The β-phase of As₂Te₃ is also predicted to be a semiconductor. researchgate.net
DFT calculations have been validated and refined by experimental techniques such as angle-resolved photoemission spectroscopy (ARPES). aps.org While DFT generally reproduces the main experimental features, discrepancies can arise, particularly in reproducing all experimentally observed bands. aps.org These differences can sometimes be attributed to the presence of additional surface phases or the limitations of the theoretical models in capturing all electronic interactions. aps.org For instance, some studies have identified anisotropic two-dimensional electronic states on the surface of α-As₂Te₃ that are not fully accounted for by bulk DFT calculations. aps.org The Quasiparticle Self-Consistent GW (QSGW) method, which goes beyond standard DFT, has also been employed to provide a more accurate description of the electronic band structure, particularly the band gap, under varying pressures. csic.es
Table 1: Comparison of Theoretical and Experimental Band Gap Values for α-As₂Te₃
| Method | Calculated Band Gap (eV) | Reference |
| Ab-initio Calculation | 0.32 | researchgate.net |
| DFT Calculation | 0.34 | researchgate.net |
| Experimental Range | 0.2–0.3 | mdpi.com |
DFT calculations are crucial for simulating structural phase transitions and assessing the stability of different polymorphs of this compound under pressure. nih.gov The α-phase (monoclinic, C2/m) is the most stable form at ambient conditions. aps.orgresearchgate.net Upon compression, theoretical calculations have predicted a series of phase transitions. For example, first-principles calculations have shown that α-As₂Te₃ transforms into α' and α'' phases at approximately 5.09 GPa and 13.2 GPa, respectively, which are isostructural transitions. nih.gov At higher pressures, around 13.2 GPa, a first-order transition to a monoclinic γ-phase (C2/c) is predicted. nih.gov
These computational predictions are supported by experimental in-situ X-ray diffraction measurements. nih.gov Furthermore, DFT calculations of elastic constants for both α- and β-phases confirm their mechanical stability. researchgate.net Such simulations are vital for understanding the material's behavior in high-pressure applications and for the synthesis of novel phases with potentially enhanced properties. nih.gov
DFT is a key tool for investigating the influence of defect states and doping on the electronic properties of this compound. By introducing vacancies, interstitials, or substitutional dopants into the simulated crystal lattice, researchers can calculate the formation energies of these defects and their impact on the electronic band structure. arxiv.org
For instance, DFT studies on doping As₂Te₃ with other elements can predict whether the material will behave as a p-type or n-type semiconductor. arxiv.org The introduction of dopants can create new energy levels within the band gap, known as defect states, which can significantly alter the material's conductivity and optical properties. researchgate.net These theoretical investigations are essential for "defect engineering," a strategy to tailor the properties of As₂Te₃ for specific applications, such as thermoelectrics, by controlling the type and concentration of defects. researchgate.netacs.org For example, DFT can be used to study how doping with arsenic can alter the electronic properties of other telluride compounds, leading to changes in conductivity type. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of atoms and electrons in materials. This technique is particularly valuable for studying systems in the liquid state or undergoing dynamic processes like phase transitions.
Ab initio molecular dynamics (AIMD) combines molecular dynamics with first-principles electronic structure calculations, allowing for the simulation of atomic and electronic behavior without empirical potentials. aps.orgstackexchange.com AIMD simulations have been employed to study the temperature dependence of the atomic and electronic structures of liquid this compound. researchgate.net These simulations reveal how the local coordination and bonding environment change as the material melts and its temperature increases.
In liquid As₂Te₃, AIMD studies have shown that with increasing temperature, the number of four-fold coordinated arsenic atoms and three-fold coordinated tellurium atoms increases. researchgate.net This change in the network structure is a key factor in understanding the electronic properties of the liquid phase. researchgate.net
AIMD simulations have been pivotal in uncovering the microscopic mechanisms behind the semiconductor-to-metal transition observed in liquid As₂Te₃ at elevated temperatures and pressures. researchgate.net The transition is closely linked to changes in the atomic structure and the nature of the electronic states.
Simulations show that for the metallization of liquid As₂Te₃, the electronic states around the tellurium atoms play a crucial role. researchgate.net As the temperature and pressure increase, the structural changes lead to a delocalization of electronic states, causing the electronic band gap to close and the material to adopt metallic characteristics. researchgate.net This contrasts with other liquid arsenic chalcogenides like As₂S₃ and As₂Se₃, where electronic states around lower-coordinated atoms are more critical for metallization. researchgate.net These theoretical insights are fundamental to understanding and controlling the electronic properties of liquid semiconductors.
Advanced Modeling Techniques in this compound Research
Computational and theoretical frameworks are indispensable for understanding and predicting the complex properties of materials like this compound (As₂Te₃). Advanced modeling techniques allow researchers to simulate material structures and behaviors at the atomic level, providing insights that can guide experimental work. These models are particularly crucial for exploring the material's structure in its disordered liquid state, deciphering its electronic characteristics, and predicting the influence of external modifications such as doping.
Reverse Monte Carlo (RMC) for Liquid Structure Modeling of As₂Te₃
The Reverse Monte Carlo (RMC) method is a powerful computational technique used to generate three-dimensional atomic models of disordered materials, such as liquids and glasses, that are consistent with experimental data. Unlike methods that rely on minimizing system energy via an interatomic potential, RMC refines a structural model by minimizing the difference between calculated properties and those measured experimentally, most commonly through neutron or X-ray diffraction experiments.
The process begins with an initial configuration of atoms in a simulation box. An atom is then moved randomly, and the pair distribution function and corresponding structure factor for the new configuration are calculated. This new structure is accepted or rejected based on whether it provides a better fit to the experimental diffraction data. This iterative process results in a 3D structural model that represents a possible atomic arrangement consistent with the measured data.
This compound is a chalcogenide compound that can exist in a disordered amorphous (glassy) state or as a liquid at elevated temperatures. researchgate.net The structure of these non-crystalline forms is characterized by short-range and medium-range order rather than the long-range periodic lattice of a crystal. researchgate.net The RMC method is ideally suited for elucidating these structural details. For liquid As₂Te₃, an RMC simulation would provide critical information on:
Coordination Numbers: The average number of nearest neighbors around arsenic and tellurium atoms.
Bond Lengths: The distribution of distances between neighboring As-Te, As-As, and Te-Te pairs.
Bond Angles: The angles formed by triplets of atoms, which helps to define the local geometry.
This information is fundamental to understanding the chemical bonding and physical properties of liquid and glassy As₂Te₃. While the RMC method is a standard and applicable tool for studying such systems, specific published studies focusing on the liquid structure of As₂Te₃ using this technique are not widely documented in prominent literature.
Tight-Binding Model for Electronic Dispersion Relation
The tight-binding (TB) model is a quantum mechanical approach used to calculate the electronic band structure of crystalline solids. mdpi.com The model is founded on the approximation that electrons are tightly bound to their respective atoms and that their wavefunctions in the crystal can be described as a linear combination of atomic orbitals (LCAO). mdpi.com This method is particularly effective for materials where the overlap between the wavefunctions and potentials of neighboring atoms is limited. mdpi.com
This compound possesses a monoclinic crystal structure, and the TB model can be effectively applied to predict its electronic energy bands. mdpi.com The model's Hamiltonian incorporates parameters, known as hopping or transfer integrals, which quantify the probability of an electron moving between adjacent atomic sites. These parameters are typically determined by fitting the model's output to experimental data or to the results of more computationally intensive first-principles calculations, such as those based on Density Functional Theory (DFT).
The primary output of a tight-binding calculation is the electronic dispersion relation, E(k), which describes the relationship between an electron's energy (E) and its crystal momentum (k) as it moves through the high-symmetry directions of the material's Brillouin zone. This relation reveals the formation of energy bands, including the valence and conduction bands, and determines the material's electronic properties, such as whether it is a metal, semiconductor, or insulator.
| Interaction | Description | Symbol | Example Energy (eV) |
|---|---|---|---|
| On-site Energy | Energy of an electron in an isolated atomic orbital (e.g., As p-orbital). | ε_As | - |
| On-site Energy | Energy of an electron in an isolated atomic orbital (e.g., Te p-orbital). | ε_Te | - |
| First Nearest-Neighbor Hopping | Energy associated with an electron hopping between adjacent As and Te atoms. | t_As-Te | - |
| Second Nearest-Neighbor Hopping | Energy associated with an electron hopping between two As atoms or two Te atoms. | t_As-As, t_Te-Te | - |
Note: The energy values are illustrative placeholders to demonstrate the concept of the model's parameters.
Mathematical Models for Band Gap and Doping Effect Prediction
The prediction of fundamental electronic properties like the band gap and the effects of doping in As₂Te₃ relies heavily on sophisticated mathematical and computational models. The primary modern approach involves first-principles calculations rooted in Density Functional Theory (DFT). uconn.edu These models solve the quantum mechanical equations governing the behavior of electrons in the material to determine the ground-state electronic structure.
Band Gap Prediction: First-principles calculations can determine the electronic density of states and the band structure of As₂Te₃, from which the band gap can be extracted. uconn.edu While standard DFT formalisms are powerful, they are known to systematically underestimate the band gap of semiconductors and insulators. Consequently, more advanced and computationally expensive methods, such as those using hybrid functionals or the GW approximation, are often employed to achieve predictions with higher accuracy.
Doping Effect Prediction: The influence of doping on the electronic properties of As₂Te₃ is also modeled using these computational frameworks. In the context of chalcogenide materials, "doping" can differ significantly from the conventional substitution of a few parts-per-million impurity atoms in crystalline semiconductors like silicon. researchgate.net It often involves the introduction of "modifiers" or "additives" in much larger concentrations, which can be as high as 20-30 atomic percent. researchgate.net
Predictive models for doping in As₂Te₃ typically involve:
Structural Simulation: Introducing dopant atoms (substitutional, interstitial, or as additives) into the As₂Te₃ crystal lattice model.
Relaxation: Allowing the atomic positions to relax into a new, stable, low-energy configuration.
Electronic Structure Calculation: Computing the band structure and density of states for the new doped configuration.
These simulations can predict how a specific dopant will alter the band gap, shift the Fermi level, and change the concentration of charge carriers (electrons or holes). For related topological insulators like Bi₂Te₃, studies have shown that doping, for instance with Sodium (Na), can be an effective strategy to precisely position the Fermi level within the bulk band gap, which is essential for exploiting their unique surface states. acs.org A similar modeling approach can be applied to As₂Te₃ to explore its potential for electronic and spintronic applications.
| Modeling Technique | Purpose | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predicting the fundamental electronic structure. | Band Gap, Density of States, Crystal Structure. |
| DFT with Dopants | Modeling the effect of impurities or additives on electronic properties. | Changes in Band Gap, Fermi Level Position, Carrier Concentration. |
| Hybrid Functionals / GW Approximation | Achieving higher accuracy in band gap prediction. | More precise Band Gap values. |
Advanced Characterization Techniques for Diarsenic Tritelluride
Electronic Structure Probing
The electronic properties of diarsenic tritelluride (As₂Te₃) are fundamental to its performance in various applications, particularly as a thermoelectric material and a topological insulator. Advanced spectroscopic techniques provide direct insight into its electronic band structure and chemical states.
Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Mapping
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. In the study of α-As₂Te₃, a layered van der Waals semiconductor, ARPES has been instrumental in mapping its electronic states. nih.gov
Research on the α-phase of As₂Te₃ has utilized ARPES to explore the electronic band structure. nih.govhpstar.ac.cn Experiments performed at low temperatures (T = 50 K) and with varying photon energies (ranging from 19 eV to 68 eV) have revealed the complex nature of its valence band. acs.org The ARPES signal below the Fermi level (E_F) is characterized by a multitude of dispersive bands whose position and intensity change with the probing photon energy, indicating a three-dimensional character. hpstar.ac.cnacs.org
Key findings from ARPES studies include the observation of a sharp, V-shaped band that disperses at the Γ point of the Brillouin Zone. hpstar.ac.cn Furthermore, constant-energy surface measurements show that the isoenergy map at the Fermi level presents a single point at the center of the Brillouin Zone, which evolves into a circular shape at 100 meV below E_F. hpstar.ac.cn These studies provide a detailed map of the occupied electronic states, which can be compared with theoretical predictions from Density-Functional Theory (DFT) to gain a comprehensive understanding of the material's electronic properties. nih.gov The technique is so sensitive that it has been used to identify anisotropic 2D electronic states on the surface of α-As₂Te₃, which have been attributed to the presence of single-layer β-tellurene. nih.govhpstar.ac.cn
Table 1: ARPES Experimental Parameters for α-As₂Te₃ Analysis
| Parameter | Value/Range | Purpose | Reference |
|---|---|---|---|
| Temperature | 50 K | Minimize thermal broadening for higher resolution. | acs.org |
| Photon Energy | 19 eV - 68 eV | Probe different kz values (perpendicular momentum) to map 3D band dispersion. | hpstar.ac.cnacs.org |
X-ray Photoelectron Spectroscopy (XPS) for Core-Level Analysis
X-ray Photoelectron Spectroscopy (XPS) is employed to determine the elemental composition and chemical states of the constituent atoms in a material by measuring the binding energies of their core-level electrons. For this compound, high-resolution XPS measurements have been conducted to analyze the core levels of arsenic (As) and tellurium (Te).
In studies of α-As₂Te₃, XPS spectra were measured at a photon energy of 800 eV. aps.org The analysis of the Te 3d core levels reveals distinct peaks corresponding to the spin-orbit split components, 3d₅/₂ and 3d₃/₂. Similarly, the As 3p core levels are analyzed to confirm the chemical state of arsenic within the crystal lattice. aps.org The precise binding energies of these core levels are sensitive to the local chemical environment, providing confirmation of the compound's stoichiometry and the bonding configuration between As and Te atoms.
Table 2: Observed Core-Level Peaks in XPS of α-As₂Te₃
| Element | Core Level | Feature | Description | Reference |
|---|---|---|---|---|
| Tellurium (Te) | 3d | Spin-orbit doublet (3d₅/₂, 3d₃/₂) | Used to identify the chemical state and bonding of Te atoms. | aps.org |
Structural and Phase Analysis
Understanding the crystal structure of this compound and its behavior under external stimuli like pressure is crucial for controlling its physical properties.
In Situ Angle-Dispersive X-ray Diffraction (ADXRD) under High Pressure
In situ angle-dispersive X-ray diffraction (ADXRD) performed in a diamond-anvil cell (DAC) allows for the investigation of crystal structure evolution under extreme pressures. High-pressure studies on α-As₂Te₃ have revealed a series of structural phase transitions. hpstar.ac.cn
Upon compression at room temperature, α-As₂Te₃ undergoes two isostructural phase transitions (changes in lattice parameters without altering the crystal symmetry) into phases denoted α′ and α″ at approximately 5.09 GPa and 13.2 GPa, respectively. nih.govhpstar.ac.cn These transitions are associated with a gradual change from an insulating to a semimetallic and then metallic state. hpstar.ac.cn
Above 13.2 GPa, a first-order structural phase transition begins, transforming the material from the monoclinic α phase to a different monoclinic structure, designated as the γ-As₂Te₃ phase. hpstar.ac.cnresearchgate.net This transition is complete by 26.5 GPa. hpstar.ac.cn The γ-phase is structurally different from the β-As₂Te₃ phase that can be obtained through high-pressure, high-temperature methods. hpstar.ac.cn These pressure-induced transformations significantly alter the material's electronic transport properties, inducing a transition from an insulator to a metal. nih.govhpstar.ac.cn
Table 3: High-Pressure Phase Transitions of α-As₂Te₃
| Transition | Transition Pressure (GPa) | Initial Phase | Final Phase | Nature of Transition | Reference |
|---|---|---|---|---|---|
| α → α′ | ~5.09 | α-As₂Te₃ (Insulator) | α′-As₂Te₃ (Semimetal) | Isostructural | nih.govhpstar.ac.cn |
| α′ → α″ | ~13.2 | α′-As₂Te₃ (Semimetal) | α″-As₂Te₃ (Metal) | Isostructural | nih.govhpstar.ac.cn |
Low-Energy Electron Diffraction (LEED) for Surface Structure
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to determine the crystallographic structure of the surface of a material. For layered materials like As₂Te₃, which are often studied after being cleaved to expose a pristine surface, LEED is essential for confirming the surface quality and orientation.
In studies of α-As₂Te₃, crystals are cleaved in an ultra-high vacuum environment to expose the (100) plane. hpstar.ac.cn Subsequent LEED measurements on this cleaved surface produce a clear, rectangular diffraction pattern. acs.orgaps.org The sharp, well-defined spots in the LEED pattern confirm the high crystalline quality of the surface and its (100) orientation, which is crucial for the correct interpretation of data from other surface-sensitive techniques like ARPES. hpstar.ac.cnacs.org
Transport and Thermoelectric Performance Analysis
The analysis of charge transport and thermoelectric properties is central to evaluating the utility of As₂Te₃ in electronic and energy-conversion devices. Studies have been conducted on both amorphous and crystalline forms.
In amorphous As₂Te₃, studies of dark conductivity, photoconductivity, and thermopower between 200 K and 350 K show that electrical conduction is dominated by holes. acs.orgresearchgate.net The hole mobility is found to be an activated process. The recombination of charge carriers is identified as a direct, bulk process rather than being surface-limited. acs.orgresearchgate.net
For crystalline α-As₂Te₃, pressure-dependent electrical resistance measurements complement the structural data from ADXRD. These studies confirm the insulator-to-metal transition observed during the phase transformations. nih.govhpstar.ac.cn The initial α phase is an insulator (or semiconductor), which transitions to a semimetal (α′) and then a full metal (α″ and γ phases) upon compression. hpstar.ac.cn This metallization is a direct consequence of the structural changes that enhance interlayer bonding and orbital overlap. acs.org The striking fluctuations in thermoelectric properties observed around 3 and 6 GPa are attributed to pressure-induced electronic phase transitions. researchgate.net
Table 4: Transport Properties of this compound
| Material Form | Property | Finding | Temperature/Pressure Range | Reference |
|---|---|---|---|---|
| Amorphous | Dominant Charge Carrier | Holes (p-type) | 200 - 350 K | acs.orgresearchgate.net |
| Amorphous | Carrier Mobility | Thermally activated | 200 - 350 K | acs.orgresearchgate.net |
| Amorphous | Recombination | Direct, bulk mechanism | 200 - 350 K | acs.orgresearchgate.net |
| Crystalline (α) | Electronic State | Insulator/Semiconductor | Ambient Pressure | hpstar.ac.cnacs.org |
Electrical Resistance Measurements under High Pressure
The application of high pressure serves as a powerful tool to modulate the interatomic distances and electronic orbitals in this compound, leading to significant changes in its electrical resistance and fundamental electronic structure. In-situ electrical resistance measurements performed during high-pressure experiments have revealed a series of structural and electronic phase transitions.
Studies have shown that α-As₂Te₃, which is an insulator at ambient conditions, undergoes a transition to a semimetallic phase (α′) at approximately 5.09 GPa. hpstar.ac.cnnih.gov With a further increase in pressure, it transforms into a metallic phase (α″) at around 13.2 GPa. hpstar.ac.cnnih.gov Beyond this pressure, α-As₂Te₃ begins a first-order monoclinic to monoclinic structural phase transition into the γ phase, which is also metallic. hpstar.ac.cnnih.gov Other experimental evidence has confirmed this pressure-induced metallization, with some studies observing the onset of metallic behavior at approximately 7 GPa. uniroma2.it This transformation from an insulator to a metal is a key finding, highlighting the tunability of As₂Te₃'s electrical properties. hpstar.ac.cnnih.gov
| Pressure (GPa) | Phase | Conductivity Type |
|---|---|---|
| Ambient | α-As₂Te₃ | Insulator |
| ~5.09 | α'-As₂Te₃ | Semimetal |
| ~7.1 | Onset of Metallization Confirmed | |
| ~13.2 | α''-As₂Te₃ | Metal |
| >13.2 | γ-As₂Te₃ | Metal |
Seebeck Coefficient and Hall Mobility Measurements for Carrier Dynamics
The Seebeck coefficient and Hall mobility are crucial parameters for evaluating the thermoelectric potential and understanding the charge carrier dynamics of a material. For this compound, these measurements provide insights into the dominant charge carrier type, concentration, and mobility.
In its amorphous form, this compound exhibits a positive thermoelectric power, indicating that holes are the majority charge carriers. researchgate.net However, the Hall coefficient is often negative, a phenomenon that has been observed in other chalcogenide glasses. researchgate.net For crystalline β-As₂Te₃, which is isostructural to the well-known thermoelectric material bismuth telluride (Bi₂Te₃), detailed studies have quantified the Hall carrier concentration and mobility. At room temperature (300 K), β-As₂Te₃ exhibits a significant hole concentration and a notable Hall mobility, which are key factors for its thermoelectric performance. aip.org The carrier mobility in As₂Te₃ has been observed to have a temperature dependence of approximately T. researchgate.net Furthermore, studies on amorphous As₂Te₃ thin films have shown that the Hall mobility tends to decrease as the annealing temperature increases, which is accompanied by an increase in carrier concentration. uobaghdad.edu.iq
| Parameter | Value |
|---|---|
| Hall Carrier Concentration (pH) | 8.4 x 1019 cm-3 |
| Hall Mobility (µH) | 48.6 cm2 V-1 s-1 |
Advanced Spectroscopic Tools for Carrier Distribution and Dynamics
To obtain a microscopic understanding of the electronic band structure and carrier dynamics in this compound, advanced spectroscopic techniques are employed. These tools can directly probe the energy and momentum of electrons within the material, offering a detailed picture of the electronic states that govern its properties.
Angle-Resolved Photoemission Spectroscopy (ARPES) has been a particularly powerful technique for investigating the electronic properties of the α-phase of As₂Te₃. univaq.itresearchgate.net By analyzing the kinetic energy and emission angle of photoemitted electrons, ARPES experiments have been able to directly map the electronic band structure. univaq.itresearchgate.net These studies have provided clear spectroscopic evidence of the bulk electronic contributions and have also been instrumental in identifying unique two-dimensional electronic states at the surface. researchgate.netaps.org
In addition to steady-state spectroscopic methods, time-resolved techniques such as transient absorption microscopy are utilized to study the ultrafast dynamics of photoexcited charge carriers. fudan.edu.cn These pump-probe experiments provide critical information on carrier relaxation and recombination processes, which are fundamental to the performance of optoelectronic devices. The combination of temperature-dependent thermopower and electrical conductivity measurements also serves as a valuable spectroscopic tool for revealing the carrier distribution and dynamics within the material. researchgate.net
Research Applications of Diarsenic Tritelluride in Advanced Materials and Devices
Thermoelectric Energy Conversion Research
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. nih.govlinseis.com This value is a function of the Seebeck coefficient (S), electrical conductivity (σ), thermal conductivity (κ), and absolute temperature (T), as expressed in the equation ZT = (S²σT)/κ. nih.gov Materials with a high ZT value are desirable for converting heat energy into electrical power and for refrigeration applications. nih.govlinseis.com
Mechanisms of Enhanced Thermoelectric Performance
Enhancing the thermoelectric performance of a material like diarsenic tritelluride involves optimizing the intricate relationship between its electrical and thermal transport properties. nih.gov A primary goal is to increase the power factor (S²σ) while simultaneously reducing the thermal conductivity (κ). nih.gov
Key mechanisms to achieve this include:
Modulating Carrier Concentration: The introduction of dopants is a fundamental strategy to control the concentration of charge carriers (electrons or holes) within the material. mdpi.com Optimizing this concentration is crucial for maximizing the Seebeck coefficient without excessively diminishing electrical conductivity. nih.gov
Band Structure Engineering: The electronic band structure of a material dictates its electrical properties. Techniques that converge different electronic bands can lead to a higher density of states near the Fermi level, which can enhance the Seebeck coefficient. mdpi.com For instance, elemental tellurium, a constituent of this compound, possesses inherently nested valence bands that contribute to a high power factor. nih.gov
Reducing Lattice Thermal Conductivity: The total thermal conductivity (κ) is a sum of contributions from charge carriers (κₑ) and lattice vibrations, or phonons (κₗ). nih.gov To improve ZT, it is often more effective to reduce κₗ, as this can be done with less impact on the electrical properties. This is typically achieved by introducing features that scatter phonons. elsevierpure.com
Nanostructuring Effects on Phonon and Electron Transport in Tellurides
Nanostructuring is a powerful strategy for improving the thermoelectric figure of merit by decoupling the transport of electrons and phonons. dtic.mil The core principle is to introduce interfaces and boundaries at the nanoscale that are effective at scattering phonons but allow electrons to pass with minimal disruption. dtic.milsciopen.com
Phonons, which are the primary carriers of heat in semiconductors, have a wide range of wavelengths. By creating nanostructures such as superlattices (repeated layering of different materials) or incorporating nanoparticles, it is possible to scatter phonons across this spectrum, thereby reducing the lattice thermal conductivity (κₗ). elsevierpure.comdtic.mil For example, the interfaces in a Bi₂Te₃/Sb₂Te₃ superlattice have been shown to effectively block phonons, leading to a significant increase in the ZT value. dtic.mil
In contrast, the wave-like nature of electrons allows them to traverse these nanoscale interfaces with less scattering, preserving the material's electrical conductivity. dtic.mil This differential effect on phonon and electron transport is key to enhancing thermoelectric performance. nus.edu.sgstanford.edu Studies on various nanostructured materials, including thin films and nanowires, have demonstrated that phonon boundary scattering is a predominant mechanism limiting thermal transport, which can be leveraged to improve ZT. dtic.milarxiv.org
Doping and Compositional Tuning for Performance Optimization
Doping, the intentional introduction of impurity elements, is a critical technique for optimizing the thermoelectric properties of telluride-based materials. mdpi.com By substituting elements within the crystal lattice, researchers can precisely control the carrier concentration and modify the material's transport properties. nih.gov
In p-type tellurium systems, dopants such as arsenic (As), antimony (Sb), and bismuth (Bi) have been shown to effectively modulate the hole concentration. mdpi.comnih.gov Research has demonstrated that arsenic doping, in particular, can significantly decrease both the resistivity and the Seebeck coefficient, indicating its effectiveness in increasing the charge carrier concentration. nih.gov A peak ZT value of 1.0 at 650 K was achieved in arsenic-doped tellurium with a carrier density of 2.65 × 10¹⁹ cm⁻³. mdpi.com
Compositional tuning, a related strategy, involves creating solid solutions or alloys. For instance, introducing a modest amount of selenium (Se) into antimony-doped tellurium has been shown to suppress thermal conductivity due to the mass and atomic radius differences between selenium and tellurium atoms. mdpi.com This synergistic approach of using one element (Sb) to optimize electrical properties and another (Se) to reduce thermal conductivity led to a high ZT of approximately 0.94 at 600 K. mdpi.comnih.gov
| Base Material | Dopant/Alloy Element | Primary Effect | Resulting Peak ZT (at Temperature) | Reference |
|---|---|---|---|---|
| Tellurium (Te) | Arsenic (As) | Increases hole concentration, reducing resistivity. | ~1.0 (at 650 K) | mdpi.com |
| Antimony Telluride (Sb₂Te₃) | Bismuth (Bi) | Forms Bi₂Te₃/Sb₂Te₃ superlattice, blocking phonons. | ~2.4 (at Room Temp.) | dtic.mil |
| Tellurium (Te) | Antimony (Sb) + Selenium (Se) | Sb enhances electrical transport; Se reduces thermal conductivity. | ~0.94 (at 600 K) | mdpi.com |
| Germanium Telluride (GeTe) | Copper Selenide (B1212193) (Cu₂Se) | Tunes crystal structure and carrier concentration. | 1.32 | nih.gov |
Optoelectronic Device Development Research
The unique electronic and optical properties of chalcogenide glasses and compounds, including those containing arsenic and tellurium, make them subjects of research for optoelectronic applications. Studies investigate their potential use in devices that detect, generate, or control light.
Fundamental Studies for Photodiodes and Lasers
Fundamental research into materials like this compound is essential for developing next-generation optoelectronic devices such as photodiodes and lasers. spie.org Studies on glassy (As₂Se₃)₃₋ₓ(As₂Te₃)ₓ systems have shown that the optical band gap can be tuned by varying the composition. researchgate.net For pure As₂Te₃ glass, the optical band gap was found to be approximately 0.92 eV. researchgate.net
This ability to engineer the band gap is crucial for designing photodetectors that are sensitive to specific wavelength ranges. The electrical conductivity of these materials, which can be influenced by factors like temperature, also plays a significant role in their potential application in photosensitive devices. researchgate.net While specific development of As₂Te₃-based lasers is not widely documented, the fundamental understanding of its optical properties, such as refractive index and absorption characteristics, provides the foundational knowledge required for such innovations. spie.orgresearchgate.net
Optical Coatings Research and Application Potential
Telluride-based materials are important in the field of optical coatings, particularly for applications in the infrared (IR) spectrum. researchgate.net Lead telluride (PbTe), for example, is a well-studied material for IR coatings, and its performance is highly dependent on factors like stoichiometry and deposition conditions. researchgate.net
Research into glassy arsenic-tellurium systems indicates their potential for optical applications due to high non-linear refractive indices, which are orders of magnitude higher than that of silica (B1680970) glass. researchgate.net This property could be leveraged to create more sensitive optical limiting devices or materials for high-speed fiber optic communications. researchgate.net The goal of optical coating technology is to precisely control the interaction of light with a material's surface, and compounds like this compound offer a platform for developing novel coatings with tailored properties. semanticscholar.org
| Property | Description | Potential Application |
|---|---|---|
| High Refractive Index | Material strongly bends light. | Anti-reflective coatings, high-reflectivity mirrors. |
| Tunable Band Gap | The energy required to excite an electron can be controlled. | Wavelength-specific photodetectors, optical filters. |
| High Non-Linear Refractive Index | Refractive index changes with the intensity of light. | Optical limiting devices, high-speed optical switches. |
| Low Absorption | Material is transparent to specific wavelengths of light. | Lenses, protective windows for sensors. |
Advanced Electronic Devices Research
The investigation into this compound for advanced electronic devices is driven by the continuous demand for smaller, faster, and more energy-efficient components. Its semiconducting nature and notable electronic properties make it a compelling alternative to traditional silicon-based materials. eurekalert.org
Exploration for Transistors and Integrated Circuits
This compound is being explored as a channel material for field-effect transistors (FETs), the fundamental building blocks of integrated circuits. Theoretical studies based on density functional theory have predicted that monolayer and few-layer As2Te3 nanosheets possess remarkably high and anisotropic carrier mobilities. researchgate.netrsc.org These theoretical calculations suggest that this compound could outperform many other two-dimensional materials, offering the potential for faster and more efficient transistors.
While experimental fabrication and extensive characterization of this compound-based transistors are still in the early stages of research, the theoretical predictions provide a strong impetus for further investigation. The development of high-performance transistors is a critical step toward the realization of integrated circuits that can offer significant advantages in speed and power consumption over current technologies.
Table 1: Theoretical Carrier Mobility of this compound Nanosheets
| Carrier Type | Direction | Calculated Mobility (cm²/V·s) |
| Electron | x | High (anisotropic) |
| Electron | y | High (anisotropic) |
| Hole | x | High (anisotropic) |
| Hole | y | High (anisotropic) |
Note: Specific experimental values for carrier mobility and on/off ratios of As2Te3 transistors are not yet widely available in published literature, representing an active area of research.
Spintronic Device Potential of Helical Spin States
This compound is classified as a topological insulator, a class of materials that are electrically insulating in their interior but conduct electricity on their surface. rsc.org These surface states are of particular interest for spintronics because they exhibit a phenomenon known as spin-momentum locking, where the spin of an electron is locked at a right angle to its momentum. researchgate.netnih.gov This results in what are known as helical spin states, where the direction of electron spin is determined by its direction of motion.
This intrinsic property of topological insulators like this compound could be harnessed for the development of novel spintronic devices. eurekalert.org Spintronics aims to utilize the spin of electrons, in addition to their charge, to carry and process information, which could lead to devices with significantly lower power consumption and higher processing speeds. The helical spin states in this compound could provide a robust platform for the generation, manipulation, and detection of spin currents without the need for external magnetic fields, a key requirement for practical spintronic applications. While much of the experimental work in this area has focused on related topological insulators like bismuth selenide (Bi2Se3) and antimony telluride (Sb2Te3), the fundamental principles are applicable to this compound and suggest its significant potential in this emerging field. aps.orgarxiv.org
Energy Storage Research
The unique electrochemical properties of this compound have also prompted investigations into its use in energy storage devices. eurekalert.org The growing demand for high-performance batteries and supercapacitors for applications ranging from portable electronics to electric vehicles necessitates the exploration of new electrode materials with enhanced energy and power densities.
Investigation as High-Performance Electrode Materials for Batteries and Supercapacitors
Research into this compound as an electrode material for lithium-ion batteries and supercapacitors is an emerging area. The high theoretical capacity of arsenic-based compounds and the good conductivity of tellurides suggest that this compound could be a promising candidate for high-performance energy storage. For instance, the related compound arsenic trisulfide (As2S3) has been shown to have a high theoretical capacity as an anode material for potassium-ion batteries. nih.gov
While specific experimental data on the electrochemical performance of this compound in batteries and supercapacitors is limited, the broader class of metal tellurides is being actively investigated for these applications due to their high electronic conductivity and favorable crystal structures. rsc.org Further research is needed to experimentally determine key performance metrics such as specific capacity, cycling stability, rate capability, energy density, and power density for this compound-based electrodes.
Table 2: Electrochemical Performance of a Related Arsenic Chalcogenide (As2S3) in Potassium-Ion Batteries
| Parameter | Value |
| Theoretical Capacity | 1305 mAh/g |
| Achieved Discharge Capacity | 619 mAh/g at 50 mA/g |
| Capacity Retention | 94% after 1000 cycles at 500 mA/g |
Note: This data is for arsenic trisulfide (As2S3) and is provided for context. Experimental data for this compound is a subject of ongoing research.
Future Research Directions and Emerging Paradigms for Diarsenic Tritelluride
Exploration of Novel Quantum Phases and Exotic Ground States
A primary focus of future research will be the exploration of novel quantum phases and exotic ground states within diarsenic tritelluride. The ground state represents the lowest energy configuration of a quantum system, and understanding it is fundamental to predicting a material's physical and chemical properties. researchgate.net Under ambient conditions, As₂Te₃ exists in a monoclinic α phase, but it can transform into a rhombohedral β phase under high pressure. nih.gov
Recent theoretical and experimental studies have indicated that As₂Te₃ can host topological phases of matter, which are characterized by unique electronic states on their surface or edge. An ab initio study of β-As₂Te₃ under hydrostatic pressure suggests that it undergoes a quantum topological phase transition from a trivial semiconductor to a 3D topological Dirac semimetal at around 2 GPa. mdpi.com Furthermore, calculations predict that applying uniaxial strain to β-As₂Te₃ can induce an electronic topological transition to a Z2 topological insulating state. mdpi.com These topological states are of great interest for their potential applications in spintronics and quantum computing.
The discovery of a hybrid quantum state on the surface of an arsenic crystal, which was not predicted by theory, suggests that related materials like As₂Te₃ may also harbor unexpected quantum phenomena. princeton.edu Future research will likely involve the use of advanced spectroscopic and microscopic techniques to search for and characterize these novel quantum states in As₂Te₃. The application of external stimuli such as high pressure, strain, and magnetic fields will be crucial in inducing and manipulating these phases. mdpi.comtue.nl
Table 1: Predicted Topological Phases in β-As₂Te₃
| Stimulus | Pressure (GPa) | Predicted Phase | Key Feature |
| Hydrostatic Pressure | ~2 | 3D Topological Dirac Semimetal | Massless Dirac fermions |
| Uniaxial Strain | - | Z2 Topological Insulator | Topologically protected surface states |
Integration into Heterostructures and Nanocomposites
The integration of this compound into heterostructures and nanocomposites presents a promising avenue for tailoring its properties and creating novel functionalities. Heterostructures, which consist of layers of different materials, can give rise to emergent phenomena at the interfaces between the layers. For instance, stacking topological insulators like Sb₂Te₃ with a band insulator like GeTe has been shown to induce diverse topological phases, including Dirac and Weyl semimetals. princeton.edu Similar strategies could be employed with As₂Te₃ to engineer its topological properties.
Nanocomposites, where one material is embedded within another, offer another route to enhanced performance. For example, flexible nanocomposite films of bismuth telluride (Bi₂Te₃) nanoplates and single-walled carbon nanotubes have demonstrated high thermoelectric performance. researchgate.net Given that As₂Te₃ is also a promising thermoelectric material, creating nanocomposites could enhance its figure of merit by reducing thermal conductivity through phonon scattering at the interfaces. atomiclimits.com Future research in this area will focus on developing controlled synthesis techniques for creating high-quality As₂Te₃-based heterostructures and nanocomposites. This will involve exploring different material combinations and architectures to optimize their electronic, optical, and thermoelectric properties.
Advanced Defect Control and Surface Chemical Functionalization
The performance of semiconductor devices is highly sensitive to the presence of defects and the properties of their surfaces. Therefore, advanced defect control and surface chemical functionalization are critical areas of research for this compound. Tellurium-based two-dimensional (2D) materials are known to be susceptible to degradation under ambient conditions due to the high chemical reactivity of tellurium atoms. This can lead to the formation of surface oxides and other defects that can be detrimental to device performance.
Surface passivation, which involves treating a surface to make it less reactive, is a key strategy for improving the stability and performance of semiconductor devices. For tellurium-containing materials, a promising approach is the use of diazonium molecule functionalization. This surface engineering technique has been shown to significantly enhance the environmental stability of materials like gallium telluride (GaTe), zirconium telluride (ZrTe₃), and molybdenum ditelluride (MoTe₂) without sacrificing their desirable physical properties. The diazonium molecules bind to the surface and withdraw electrons, reducing the reactivity of the tellurium atoms.
Future research will focus on adapting and optimizing these and other surface functionalization techniques for As₂Te₃. This will involve exploring a range of chemical treatments and passivation layers to identify the most effective methods for reducing defect densities and enhancing long-term stability. Techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) will be essential for characterizing the modified surfaces and understanding the mechanisms of passivation.
Machine Learning and Artificial Intelligence in As₂Te₃ Materials Design
The vast parameter space involved in materials discovery and design presents a significant challenge for traditional trial-and-error approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. These data-driven methods can be used to predict material properties, design novel materials with desired characteristics, and uncover new scientific principles.
In the context of this compound, ML and AI can be employed in several ways. For example, ML models can be trained on existing experimental and computational data to predict the electronic, optical, and thermoelectric properties of As₂Te₃ with different compositions, structures, and processing conditions. This can help to rapidly screen for promising candidates for specific applications. AI algorithms can also be used for "inverse design," where the desired properties are specified, and the algorithm generates the corresponding material structure.
Furthermore, AI can aid in the analysis of large datasets from high-throughput experiments and simulations, identifying patterns and correlations that may not be apparent to human researchers. While the direct application of AI to As₂Te₃ is still in its early stages, the successful use of these techniques for other materials, such as predicting arsenic contamination in groundwater, demonstrates their potential. Future research will involve developing and applying sophisticated ML and AI models to accelerate the design and discovery of new As₂Te₃-based materials with tailored functionalities.
Scalability and Industrial Translation of Research Findings
For this compound to move from the laboratory to real-world applications, it is crucial to address the challenges of scalability and industrial translation. This involves developing cost-effective and reliable methods for producing high-quality As₂Te₃ in large quantities. Currently, tellurium is primarily obtained as a byproduct of copper refining, which could be a limiting factor in the large-scale production of telluride-based materials.
Research into scalable synthesis methods for As₂Te₃ and other tellurides is ongoing. Techniques such as solvothermal synthesis and electrophoretic deposition are being explored for the production of telluride thin films and powders. For instance, a solvothermal route has been used to prepare tellurium thin films, and this method could potentially be extended to other functional thin films.
The industrial translation of As₂Te₃ research also depends on identifying and developing compelling applications. The compound's properties make it a candidate for use in a variety of fields. mdpi.com In electronics, its semiconductor properties could be utilized in transistors and sensors. mdpi.com In photonics, its nonlinear optical properties are of interest for applications in optical communication systems. nih.gov Furthermore, its thermoelectric properties make it a potential material for waste heat recovery and solid-state cooling. atomiclimits.com Future work in this area will require close collaboration between researchers and industry to overcome the challenges of manufacturing and to develop commercially viable products based on this compound.
Q & A
Basic: What are the established protocols for synthesizing and characterizing Diarsenic tritelluride (As₂Teₜ₃) in laboratory settings?
Methodological Answer:
this compound is typically synthesized via direct reaction of stoichiometric amounts of arsenic and tellurium in evacuated quartz ampoules at elevated temperatures (400–600°C) for 72–120 hours, followed by slow cooling . Characterization requires a multi-technique approach:
- X-ray Diffraction (XRD): To confirm crystallographic phase purity (e.g., monoclinic or orthorhombic structures) and lattice parameters.
- Raman Spectroscopy: To identify vibrational modes unique to As₂Te₃, distinguishing it from related arsenic tellurides (e.g., As₂Te₂ or As₄Te₅) .
- Energy-Dispersive X-ray Spectroscopy (EDS): To verify elemental composition and rule off-stoichiometry.
Best Practice: Include synthesis parameters (temperature gradients, reaction time) and raw diffraction data in supplementary materials to ensure reproducibility .
Advanced: How can researchers resolve contradictions in reported bandgap values (e.g., eV vs. eV) for As₂Te₃ across experimental and computational studies?
Methodological Answer:
Discrepancies in bandgap values often arise from:
- Sample Quality: Impurities or phase inhomogeneity in bulk synthesis.
- Measurement Techniques: Optical absorption (Tauc plots) vs. scanning tunneling spectroscopy (STS) may yield divergent results due to surface vs. bulk sensitivity.
- Computational Methods: Density Functional Theory (DFT) with varying exchange-correlation functionals (e.g., PBE vs. HSE06) may over/underestimate bandgaps .
Resolution Strategy:
Cross-validate experimental data using in situ angle-resolved photoemission spectroscopy (ARPES) and temperature-dependent resistivity measurements.
Perform hybrid DFT calculations with spin-orbit coupling to account for relativistic effects in heavy tellurium atoms.
Publish raw datasets (e.g., absorption spectra, computational input files) to enable direct comparison .
Advanced: What experimental setups are optimal for probing the weak electron-phonon coupling in As₂Te₃, and how do these compare to studies on gadolinium tritelluride (GdTe₃)?
Methodological Answer:
Weak coupling in As₂Te₃ requires ultrahigh-resolution techniques:
- Time-Resolved Terahertz Spectroscopy (TRTS): To track carrier dynamics and quantify scattering rates.
- Inelastic Neutron Scattering (INS): For phonon dispersion mapping, though limited by low flux and sample size.
- Comparative Approach: GdTe₃ exhibits higher electron mobility (10⁴ cm²/V·s) due to reduced defect density, achieved via mechanical exfoliation of van der Waals layers . For As₂Te₃, consider:
Basic: How does the layered structure of As₂Te₃ influence its anisotropic thermal and electrical properties?
Methodological Answer:
The anisotropy arises from weak interlayer van der Waals bonding vs. strong intralayer covalent bonds. Key methodologies include:
- Directional Transport Measurements: Use microfabricated Hall bars to measure resistivity (ρ) and Hall coefficient (Rₕ) along distinct crystallographic axes.
- Thermal Conductivity: Employ the 3ω method to quantify in-plane vs. cross-plane thermal diffusivity.
Data Interpretation: Compare with computational models (e.g., Boltzmann transport equations) to decouple electronic and lattice contributions .
Advanced: Can As₂Te₃ serve as a viable platform for studying axial Higgs modes or other emergent quantum phenomena observed in rare-earth tritellurides (RTe₃)?
Methodological Answer:
While RTe₃ (e.g., GdTe₃, CeTe₃) hosts axial Higgs modes via charge density wave (CDW) interactions , As₂Te₃’s potential is contingent on:
CDW Suppression: Doping with selenium or sulfur to modify Fermi surface nesting.
Ultrafast Pump-Probe Spectroscopy: To detect coherent amplitude modes post-CDW formation.
Magnetic Field Coupling: Apply high magnetic fields (≥20 T) to test for Higgs-phonon hybridization.
Challenges: As₂Te₃’s stronger spin-orbit coupling may mask subtle Higgs signatures, necessitating sub-Kelvin temperatures and THz-range probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
